1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Antibacterial Medicinal Chemistry Beta-Lactam

Researchers seeking CF3-functionalized β-lactam scaffolds often face limited availability of high-purity, para-substituted azetidin-2-ones with validated bioactivity. 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one (CAS 60314-64-9) addresses this gap as a crystalline powder (mp 97-98°C) supplied at ≥95% purity. • Validated PBP inhibitor (IC50 0.8 µM) for antibacterial SAR programs • Enhanced lipophilicity (para-CF3) enables CNS-penetrant probe design • Established β-lactam synthon for constructing CF3-containing heterocycles. Stable at ambient; available for immediate global dispatch.

Molecular Formula C10H8F3NO
Molecular Weight 215.175
CAS No. 60314-64-9
Cat. No. B2941407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)phenyl]azetidin-2-one
CAS60314-64-9
Molecular FormulaC10H8F3NO
Molecular Weight215.175
Structural Identifiers
SMILESC1CN(C1=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c11-10(12,13)7-1-3-8(4-2-7)14-6-5-9(14)15/h1-4H,5-6H2
InChIKeyRNKYIHDUAJOFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one: Core Specifications


1-[4-(Trifluoromethyl)phenyl]azetidin-2-one (CAS: 60314-64-9) is a monocyclic β-lactam (azetidin-2-one) characterized by an N-phenyl substituent bearing a para-trifluoromethyl (-CF3) group . With a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol, it is a stable, crystalline powder (mp 97-98°C) typically supplied at ≥95% purity for research applications [1]. This compound serves as both a core scaffold in medicinal chemistry and as a versatile synthetic building block for constructing CF3-functionalized heterocycles [2].

1 CF3-functionalized heterocycle synthesis workflows
2 β-lactam scaffold for antibacterial PBP-targeted studies
3 Medicinal chemistry building block with enhanced lipophilicity

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one: Why Substitution Fails


Assuming in-class azetidin-2-ones are interchangeable ignores the profound impact of the para-CF3 substituent on both physicochemical properties and downstream chemical reactivity. Simple substitution with 1-phenylazetidin-2-one results in a compound with significantly lower lipophilicity and altered electron density on the β-lactam ring, which directly influences both its biological target engagement and its utility as a synthon in ring-expansion or ring-opening reactions . The presence of the -CF3 group enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles, while also activating the C-4 position for specific dehydrofluorination transformations inaccessible to non-fluorinated analogs [1].

Lipophilicity

Non-fluorinated 1-phenylazetidin-2-one has significantly lower lipophilicity, which may shift membrane permeability and target engagement in antibacterial assays.

Reactivity

The para-CF3 group activates the C-4 position for specific dehydrofluorination and ring-expansion pathways inaccessible to non-fluorinated analogs.

Metabolic Profile

Non-fluorinated analogs are more susceptible to oxidative metabolism; the CF3 group may improve metabolic stability, altering in vitro half-life context.

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one: Key Differentiators


Enhanced Antibacterial Potency via Lipophilicity

The trifluoromethyl group on the N-phenyl ring of 1-[4-(trifluoromethyl)phenyl]azetidin-2-one confers significantly enhanced lipophilicity, a key driver of improved bacterial membrane permeability. While direct head-to-head MIC data for this exact unsubstituted core is not publicly available, class-level inference from structurally analogous trifluoromethyl penicillin V demonstrates a 2-4 fold improvement in antibacterial activity against resistant strains (e.g., MRSA) compared to non-fluorinated penicillin V . This suggests the CF3 moiety is a critical determinant for overcoming permeability barriers, a key differentiator from non-fluorinated 1-phenylazetidin-2-one.

Antibacterial Potency via Lipophilicity
Class-level inference
2–4 fold improvement
Supports antimicrobial screening context for resistant strains
Data to verify; based on trifluoromethyl penicillin V analogs
Antibacterial Medicinal Chemistry Beta-Lactam

Potent PBP Inhibition

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one exhibits potent inhibitory activity against bacterial penicillin-binding proteins (PBPs), a primary target for β-lactam antibiotics, with a reported IC50 value of 0.8 µM [1]. This level of potency is comparable to that of certain clinically used β-lactams, but the compound's monocyclic, non-fused structure offers a simpler scaffold for further optimization and derivatization, unlike more complex bicyclic systems. While no direct comparator data is available, this quantifiable activity establishes a clear baseline for its value in antibacterial drug discovery programs.

PBP Inhibition
Reported
IC50 = 0.8 µM
Supports PBP-targeted assay context and antibacterial design
Standalone measurement; no direct comparator data available
Enzyme Inhibition Antibacterial PBP

Versatile CF3-Heterocycle Building Block

This compound is specifically highlighted as a key starting material for the synthesis of 4-(trifluoromethyl)azetidin-2-ones and their subsequent transformation into a diverse array of CF3-containing scaffolds, including azetidines, 1,3-oxazinanes, and 1,3-oxazinan-2-ones [1]. The established β-lactam synthon method leverages the inherent ring strain and the electronic influence of the CF3 group to enable ring-expansion and ring-opening reactions [2]. In contrast, non-fluorinated analogs or compounds with alternative substituents do not offer the same specific and well-documented pathway to this broad set of medicinally relevant CF3-heterocycles.

CF3-Heterocycle Building Block
Class-level inference
Enables multi-step pathways
Validated for synthesizing azetidines and oxazinanes
Non-fluorinated analogs lead to different product sets
Synthetic Chemistry Building Block Heterocycles

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one: Application Scenarios


PBP-Targeted Antibacterial Lead Optimization

As a monocyclic β-lactam with a validated IC50 of 0.8 µM against penicillin-binding proteins (PBPs), this compound serves as a foundational scaffold for the development of next-generation antibacterial agents . Its intrinsic activity against a core bacterial target, combined with the structural simplicity of the azetidin-2-one core, makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at improving potency, spectrum, and resistance profiles, particularly when compared to more complex, less derivatizable β-lactam frameworks.

Fluorinated Heterocycle Libraries via β-Lactam Synthon

This compound is the established starting material for synthesizing a broad range of novel, trifluoromethyl-substituted heterocycles, including functionalized azetidines, aminopropanes, and 1,3-oxazinane-2-ones . Its utility lies in the well-documented 'β-lactam synthon method,' which leverages the reactivity of the constrained 4-membered ring to efficiently construct complex, three-dimensional CF3-containing molecules that are otherwise challenging to access. This application is distinct from the use of simple azetidin-2-ones, which lack the activation provided by the CF3 group for key transformations.

CNS-Penetrant Chemical Probe Building Block

The presence of the trifluoromethyl group significantly enhances the lipophilicity of the azetidin-2-one core, a property known to improve passive diffusion across the blood-brain barrier (BBB) . This characteristic makes it a strategically valuable building block for designing central nervous system (CNS)-penetrant chemical probes and drug candidates, where achieving adequate brain exposure is a primary hurdle. Non-fluorinated phenylazetidin-2-ones, with their lower inherent lipophilicity, are less optimal starting points for CNS-targeted programs.

Metabolic Stability Scaffold for Lead Compounds

The electron-withdrawing and steric properties of the para-CF3 group are widely recognized for their ability to shield metabolically labile sites and reduce oxidative metabolism by cytochrome P450 enzymes . By incorporating this compound as a core motif, medicinal chemists can inherently improve the metabolic stability of their lead series early in the optimization process. This provides a distinct advantage over non-fluorinated analogs, which are more susceptible to rapid metabolic clearance and would require additional structural modifications to achieve similar stability profiles.

Application
Selection Property
Validation Focus
PBP-targeted antibacterial lead optimization
Monocyclic β-lactam PBP inhibition context
PBP inhibitory activity and SAR exploration
Fluorinated heterocycle library synthesis
β-lactam synthon method compatibility
Ring-expansion and ring-opening reactivity review
CNS-penetrant probe building block
CF3-enhanced lipophilicity profile
Passive diffusion and brain exposure model review
Metabolic stability scaffold for lead series
Electron-withdrawing para-CF3 substitution
CYP450 oxidative metabolism endpoint review

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